Tribehenin
Tribehenin
1,2,3-Tridocosanoyl glycerol is a triacylglycerol that contains docosanoic acid at the sn-1, sn-2, and sn-3 positions. Formulations containing 1,2,3-tridocosanoyl glycerol have been used to form the lipid matrices of nanostructured lipid carriers and solid lipid nanoparticles. Formulations containing 1,2,3-tridocosanoyl glycerol have also been used in cosmetic products as thickening and skin-conditioning agents.
TG(22:0/22:0/22:0), also known as compritol 888 or ato 888, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(22:0/22:0/22:0) is considered to be a triradylglycerol lipid molecule. TG(22:0/22:0/22:0) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. TG(22:0/22:0/22:0) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(22:0/22:0/22:0) is primarily located in the membrane (predicted from logP) and adiposome. TG(22:0/22:0/22:0) can be biosynthesized from DG(22:0/22:0/0:0) and docosanoyl-CoA through its interaction with the enzyme diacylglycerol O-acyltransferase. In humans, TG(22:0/22:0/22:0) is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(22:0/22:0/22:0) pathway.
TG(22:0/22:0/22:0), also known as compritol 888 or ato 888, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(22:0/22:0/22:0) is considered to be a triradylglycerol lipid molecule. TG(22:0/22:0/22:0) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. TG(22:0/22:0/22:0) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(22:0/22:0/22:0) is primarily located in the membrane (predicted from logP) and adiposome. TG(22:0/22:0/22:0) can be biosynthesized from DG(22:0/22:0/0:0) and docosanoyl-CoA through its interaction with the enzyme diacylglycerol O-acyltransferase. In humans, TG(22:0/22:0/22:0) is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(22:0/22:0/22:0) pathway.
Brand Name:
Vulcanchem
CAS No.:
18641-57-1
VCID:
VC21147907
InChI:
InChI=1S/C69H134O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h66H,4-65H2,1-3H3
SMILES:
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC
Molecular Formula:
C69H134O6
Molecular Weight:
1059.8 g/mol
Tribehenin
CAS No.: 18641-57-1
Cat. No.: VC21147907
Molecular Formula: C69H134O6
Molecular Weight: 1059.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,2,3-Tridocosanoyl glycerol is a triacylglycerol that contains docosanoic acid at the sn-1, sn-2, and sn-3 positions. Formulations containing 1,2,3-tridocosanoyl glycerol have been used to form the lipid matrices of nanostructured lipid carriers and solid lipid nanoparticles. Formulations containing 1,2,3-tridocosanoyl glycerol have also been used in cosmetic products as thickening and skin-conditioning agents. TG(22:0/22:0/22:0), also known as compritol 888 or ato 888, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(22:0/22:0/22:0) is considered to be a triradylglycerol lipid molecule. TG(22:0/22:0/22:0) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. TG(22:0/22:0/22:0) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(22:0/22:0/22:0) is primarily located in the membrane (predicted from logP) and adiposome. TG(22:0/22:0/22:0) can be biosynthesized from DG(22:0/22:0/0:0) and docosanoyl-CoA through its interaction with the enzyme diacylglycerol O-acyltransferase. In humans, TG(22:0/22:0/22:0) is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(22:0/22:0/22:0) pathway. |
|---|---|
| CAS No. | 18641-57-1 |
| Molecular Formula | C69H134O6 |
| Molecular Weight | 1059.8 g/mol |
| IUPAC Name | 2,3-di(docosanoyloxy)propyl docosanoate |
| Standard InChI | InChI=1S/C69H134O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h66H,4-65H2,1-3H3 |
| Standard InChI Key | DMBUODUULYCPAK-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
| Melting Point | 82.5°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator